molecular formula C28H49NO3 B1197130 Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester CAS No. 75011-64-2

Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester

Cat. No.: B1197130
CAS No.: 75011-64-2
M. Wt: 447.7 g/mol
InChI Key: GEAUZPBVJIUBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of an octadecanoic acid moiety esterified with a phenyl group that is further substituted with an ethylamino and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester typically involves the esterification of octadecanoic acid with 3-(2-(ethylamino)-1-hydroxyethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 3-(2-(ethylamino)-1-hydroxyethyl)phenol.

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis: Octadecanoic acid and 3-(2-(ethylamino)-1-hydroxyethyl)phenol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester bond can also be hydrolyzed by esterases, releasing the active components that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, ethyl ester: Similar in structure but lacks the ethylamino and hydroxyethyl groups.

    Octadecanoic acid, 2,3-dihydroxypropyl ester: Contains a dihydroxypropyl group instead of the ethylamino and hydroxyethyl groups.

    Octadecanoic acid, 2-ethylhexyl ester: Features an ethylhexyl group in place of the ethylamino and hydroxyethyl groups.

Uniqueness

Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester is unique due to the presence of both an ethylamino and a hydroxyethyl group on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

75011-64-2

Molecular Formula

C28H49NO3

Molecular Weight

447.7 g/mol

IUPAC Name

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] octadecanoate

InChI

InChI=1S/C28H49NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-28(31)32-26-21-19-20-25(23-26)27(30)24-29-4-2/h19-21,23,27,29-30H,3-18,22,24H2,1-2H3

InChI Key

GEAUZPBVJIUBHN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC(=C1)C(CNCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC(=C1)C(CNCC)O

Synonyms

2-ethylamino-1-(3-stearoylphenyl)ethanol
2-ethylamino-1-(3-stearoylphenyl)ethanol hydrochloride, (+-)-isomer
etilefrin stearic acid ester
etilefrine stearic acid este

Origin of Product

United States

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